4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10821807
InChI: InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+
SMILES: CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Molecular Formula: C20H24ClN3
Molecular Weight: 341.9 g/mol

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine

CAS No.:

Cat. No.: VC10821807

Molecular Formula: C20H24ClN3

Molecular Weight: 341.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine -

Specification

Molecular Formula C20H24ClN3
Molecular Weight 341.9 g/mol
IUPAC Name (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine
Standard InChI InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+
Standard InChI Key HGLDJSGZLODAKS-PXLXIMEGSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
SMILES CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Canonical SMILES CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine, reflects its dual aromatic and heterocyclic components. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₂₀H₂₄ClN₃
Molecular Weight341.9 g/mol
CAS NumberNot publicly listed
SMILESCCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
InChIKeyHGLDJSGZLODAKS-PXLXIMEGSA-N

The molecule’s architecture combines a piperazine ring linked to a 4-chlorobenzyl group and an imine bond connecting to a 4-ethylbenzylidene moiety. This configuration introduces both hydrophobic (chlorophenyl, ethylphenyl) and hydrophilic (piperazine) regions, influencing its solubility and reactivity .

Synthesis and Manufacturing

While no explicit synthesis protocols for 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine are documented in the literature, analogous piperazine derivatives suggest plausible routes. For example, 1-(4-chlorobenzhydryl)piperazine is synthesized via nucleophilic substitution between 4-chlorobenzhydryl chloride and piperazine in toluene under reflux, yielding 92% product . Extending this methodology, the target compound could hypothetically form through a condensation reaction between 4-(4-chlorobenzyl)piperazine and 4-ethylbenzaldehyde, followed by imine formation.

Critical parameters for such a reaction would include:

  • Solvent Selection: Polar aprotic solvents like dichloromethane or toluene.

  • Catalysts: Acidic or basic conditions to facilitate imine bond formation.

  • Temperature: Reflux conditions (e.g., 80–100°C) to drive equilibrium toward product .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from structural analogs. Piperazine derivatives typically exhibit moderate solubility in polar organic solvents (e.g., methanol, ethanol) but limited aqueous solubility due to hydrophobic aromatic groups. For instance, 1-(4-chlorobenzhydryl)piperazine shows a water solubility of 144.6 mg/L at 25°C , suggesting similar behavior for 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine. Stability under varying pH and temperature conditions remains uncharacterized but could be extrapolated from related compounds’ sensitivity to hydrolysis and oxidation.

Thermal Properties

Melting and boiling points are unreported, but piperazine derivatives generally melt between 60–100°C . The ethylbenzylidene group may elevate the melting point due to increased molecular rigidity.

Future Research Directions

  • Synthesis Optimization: Developing efficient, scalable routes with characterization via NMR and HPLC.

  • Biological Screening: Evaluating antimicrobial, anticancer, and CNS activity in vitro and in vivo.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to gauge therapeutic potential.

  • Structural Modifications: Exploring analogs with improved solubility or target specificity.

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